25-Desacetylrifapentine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Desacetylrifapentine is a small molecule that is currently under investigation in clinical trials . It is a derivative of Rifapentine, an antibiotic drug used in the treatment of tuberculosis . The drug is metabolized by hydrolysis and deacetylation to 25-O-desacetylrifapentine, which is microbiologically active .
Molecular Structure Analysis
The molecular structure of 25-Desacetylrifapentine is characterized by a chemical formula of C45H62N4O11 . Its average weight is 835.008 and its monoisotopic mass is 834.441508832 .Scientific Research Applications
Application Summary
25-Desacetylrifapentine is a metabolite of rifapentine, a rifamycin antimycobacterial . It has been studied for its activity against various strains of Mycobacterium, including Mycobacterium tuberculosis, Mycobacterium africanum, Mycobacterium bovis, and M. bovis BCG .
Methods of Application
The in vitro activity of 25-Desacetylrifapentine was determined using the 1% proportional method on Middlebrook 7H11 agar . The bactericidal effect of the drug was also determined at selected concentrations .
Results and Outcomes
For drug-susceptible isolates of M. tuberculosis, the Bactec MICs (Minimum Inhibitory Concentrations) of 25-Desacetylrifapentine were 0.125–0.25 mg/L . Similar MICs were obtained for M. africanum (0.125–0.50 mg/L) and M. bovis (0.125–1.0 mg/L), but MICs were considerably lower for M. bovis BCG (0.016–0.125 mg/L) . The inhibitory activity of 25-Desacetylrifapentine was comparable to that of rifampicin .
It’s important to note that 25-Desacetylrifapentine is a metabolite of rifapentine, a rifamycin antimycobacterial . It has been studied for its activity against various strains of Mycobacterium, including Mycobacterium tuberculosis, Mycobacterium africanum, Mycobacterium bovis, and M. bovis BCG .
Safety And Hazards
properties
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(Z)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22-/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUNEQQTZOWCNO-KHAIKTEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C6CCCC6)\C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62N4O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
25-Desacetylrifapentine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.